molecular formula C7H6BrNO2 B12976874 O-(4-bromobenzoyl)hydroxylamine CAS No. 872851-34-8

O-(4-bromobenzoyl)hydroxylamine

Cat. No.: B12976874
CAS No.: 872851-34-8
M. Wt: 216.03 g/mol
InChI Key: DTRCYRNQPGAEME-UHFFFAOYSA-N
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Description

O-(4-bromobenzoyl)hydroxylamine is a compound that belongs to the class of O-benzoylhydroxylamines. These compounds are known for their versatility as electrophilic aminating agents, particularly in transition metal-catalyzed C–N bond-forming reactions . The presence of the bromine atom in the para position of the benzoyl group adds unique reactivity and properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-bromobenzoyl)hydroxylamine typically involves the reaction of 4-bromobenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-(4-bromobenzoyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of O-(4-bromobenzoyl)hydroxylamine primarily involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or anilines, to form C–N bonds. This process often involves the formation of a transition metal complex, followed by oxidative addition and reductive elimination steps . The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-bromobenzoyl)hydroxylamine is unique due to the presence of the bromine atom, which enhances its reactivity in electrophilic amination and substitution reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

CAS No.

872851-34-8

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

amino 4-bromobenzoate

InChI

InChI=1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2

InChI Key

DTRCYRNQPGAEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)ON)Br

Origin of Product

United States

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